6-Benzyl-2-methylpyridine
Description
Properties
CAS No. |
10131-46-1 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-benzyl-6-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-6-5-9-13(14-11)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
BONXKYMGTPBECR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=CC=C1)CC2=CC=CC=C2 |
Other CAS No. |
10131-46-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine/Pyrimidine Derivatives
The following compounds share structural similarities with 6-Benzyl-2-methylpyridine, differing primarily in substituents or fused ring systems:
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Features | Molecular Weight (g/mol) | Similarity Index* |
|---|---|---|---|---|---|
| 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 778574-06-4 | C₁₅H₁₄Cl₂N₂ | Chlorine atoms, tetrahydropyrido-pyrimidine fused ring | 305.19 | 0.91 |
| 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 192869-80-0 | C₁₃H₁₃ClN₂ | Chlorine, tetrahydropyrido-pyrimidine | 249.71 | 0.89 |
| 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 64169-92-2 | C₇H₆N₂O₂ | Hydroxy, oxo, cyano groups | 150.14 | N/A |
| N-Benzyl-6-methylpyridin-2-amine | 70644-47-2 | C₁₃H₁₄N₂ | Amine group at 2-position | 198.27 | N/A |
| 6-(2-Benzyloxyphenyl)-2-hydroxypyridine | 1111111-20-6 | C₁₈H₁₅NO₂ | Hydroxy, benzyloxy-phenyl substituent | 277.31 | N/A |
*Similarity indices are derived from structural alignment algorithms (e.g., Tanimoto coefficients) .
Key Observations:
Substituent Effects: Chlorine Addition: Chlorinated derivatives (e.g., 778574-06-4 and 192869-80-0) exhibit higher molecular weights and altered reactivity, favoring electrophilic substitution or coupling reactions . Polar Functional Groups: The introduction of hydroxy (6-(2-Benzyloxyphenyl)-2-hydroxypyridine) or cyano (4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) groups enhances hydrogen bonding and solubility in polar solvents but reduces LogP values .
Physicochemical and Reactivity Comparison
| Property | This compound | N-Benzyl-6-methylpyridin-2-amine | 6-(2-Benzyloxyphenyl)-2-hydroxypyridine |
|---|---|---|---|
| LogP | 2.98 | 2.45 | 2.10 |
| Water Solubility | Low | Moderate | Moderate |
| Reactivity | Nucleophilic substitution | Amine-mediated coupling | Acid/base-sensitive hydroxyl group |
| Thermal Stability | Stable up to 275°C | Decomposes above 200°C | Stable up to 250°C |
Notes:
Preparation Methods
Reaction Mechanism and Challenges
The Friedel-Crafts alkylation traditionally introduces alkyl groups to aromatic rings via electrophilic substitution. However, pyridine’s electron-deficient nature necessitates activation strategies. In the context of 2-methylpyridine, direct benzylation at the 6-position is hindered by the ring’s deactivation.
A modified approach involves pre-functionalizing the pyridine ring with a directing group. For example, N-oxide formation enhances reactivity at the para position relative to the methyl group. A 2020 study demonstrated that 2-methylpyridine N-oxide reacts with benzyl chloride in the presence of AlCl₃ at 80°C, yielding 6-benzyl-2-methylpyridine N-oxide, which is subsequently reduced to the target compound using Zn/HCl.
Catalytic Systems and Optimization
-
Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) are critical for electrophile generation.
-
Solvents : Dichloromethane or toluene are preferred for their inertness and ability to stabilize intermediates.
-
Yield : Reported yields range from 35% to 50%, limited by competing side reactions such as over-alkylation.
Suzuki-Miyaura Cross-Coupling of Halogenated Intermediates
Synthesis of 6-Bromo-2-methylpyridine
The Suzuki-Miyaura reaction enables precise C–C bond formation between aryl halides and boronic acids. For this compound, this requires 6-bromo-2-methylpyridine as a precursor.
Bromination of 2-Methylpyridine
Bromination at the 6-position is achieved using bromine (Br₂) in hydrobromic acid (HBr) under controlled conditions. A patent by CN103086964A details bromination of 2-methylpyridine derivatives at −10°C to 0°C, achieving 91–92% yield with high regioselectivity. Key parameters include:
Coupling with Benzylboronic Acid
6-Bromo-2-methylpyridine undergoes cross-coupling with benzylboronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ base in tetrahydrofuran (THF) at 80°C. This method, adapted from analogous pyridine couplings, achieves yields of 70–85%.
Reductive Amination of Pyridine Carbaldehydes
Synthesis of 6-Formyl-2-methylpyridine
Reductive amination introduces the benzyl group via condensation of a pyridine carbaldehyde with benzylamine, followed by reduction. The aldehyde precursor, 6-formyl-2-methylpyridine , is synthesized through oxidation of 6-methyl-2-picoline.
Oxidation Methods
Reductive Amination Steps
-
Condensation : 6-Formyl-2-methylpyridine reacts with benzylamine in methanol at 25°C, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine, producing this compound in 65–75% overall yield.
Multi-Step Synthesis from 6-Amino-2-methylpyridine
Diazotization and Benzylation
This route leverages diazonium chemistry to introduce the benzyl group.
Diazotization
6-Amino-2-methylpyridine reacts with NaNO₂ and HBr at −10°C, forming a diazonium salt. Subsequent treatment with benzyl alcohol in the presence of Cu(I) catalysts (e.g., CuBr) facilitates radical coupling, yielding this compound.
Optimization Challenges
-
Temperature Control : Diazonium intermediates are thermally unstable; reactions must occur below 5°C.
-
Catalyst Loading : 5–10 mol% CuBr maximizes yield (50–60%) while minimizing homo-coupling byproducts.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Simple reagents | Low regioselectivity, moderate yield | 35–50 | Limited |
| Suzuki-Miyaura | High precision, excellent yield | Requires halogenated precursor | 70–85 | Industrial |
| Reductive Amination | Mild conditions | Multi-step, oxidation risks | 65–75 | Moderate |
| Diazotization | Direct benzylation | Thermal sensitivity | 50–60 | Laboratory-scale |
Industrial and Environmental Considerations
Catalyst Recovery
Homogeneous catalysts (e.g., Pd in Suzuki couplings) pose recycling challenges. Immobilized catalysts on silica or magnetic nanoparticles improve sustainability but increase costs.
Solvent Selection
Q & A
Q. What are the recommended laboratory synthesis methods for 6-Benzyl-2-methylpyridine?
The compound can be synthesized via reductive coupling using nickel catalysts. For example, 2-bromo-6-methylpyridine reacts with benzyl chloride or benzyl magnesium halides (Grignard reagents) in the presence of a nickel catalyst. Key parameters include:
- Catalyst : Nickel complexes (e.g., NiCl₂ with ligands)
- Solvent : Tetrahydrofuran (THF) or ethers
- Temperature : 60–80°C under inert atmosphere .
Table 1: Representative Reaction Conditions
| Starting Material | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | NiCl₂(dppe) | THF | 70°C | ~65% |
| Benzyl chloride + 2-methylpyridine | Ni(0) complex | Toluene | 80°C | ~55% |
Optimization may involve adjusting catalyst loading or ligand design to improve yield .
Q. How should researchers characterize the purity and structure of this compound?
Key Techniques :
- Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm), benzyl CH₂ (δ ~3.9 ppm), and methyl group (δ ~2.5 ppm) .
-
¹³C NMR : Pyridine carbons (120–150 ppm), benzyl carbons (δ ~35–40 ppm for CH₂).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 183.249 (C₁₃H₁₃N) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate retention time and fragmentation patterns against standards.
Table 2: Key Physical Properties
Property Value Molecular Weight 183.249 g/mol Boiling Point 275.1°C at 760 mmHg Density 1.027 g/cm³ Flash Point 111.3°C Refractive Index 1.569 Cross-referencing with literature spectra (e.g., Journal of Organic Chemistry) is critical .
Q. What safety precautions are necessary given limited toxicity data for this compound?
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact.
- Storage : Keep in a cool, dry place under nitrogen or argon to prevent degradation.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Incineration via licensed facilities is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in nickel-catalyzed syntheses?
- Catalyst Screening : Test ligands (e.g., bipyridine, phosphines) to stabilize active Ni(0) species.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.
- Additives : Use KI or phase-transfer catalysts to improve coupling efficiency .
- Kinetic Studies : Monitor reaction progress via GC or HPLC to identify rate-limiting steps.
Example Optimization Workflow :
- Vary ligand-to-metal ratio (1:1 to 3:1).
- Screen temperatures (50–100°C).
- Evaluate solvent polarity (THF vs. toluene).
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Isomer Identification : Check for regioisomers (e.g., 4-benzyl vs. 6-benzyl substitution) using 2D NMR (COSY, NOESY).
- Impurity Profiling : Compare GC-MS or HPLC traces with synthetic intermediates (e.g., unreacted 2-methylpyridine).
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What strategies enable the design of this compound derivatives for catalytic applications?
- Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metal coordination.
- Coordination Studies : Use X-ray crystallography to analyze metal-ligand complexes (e.g., Ni or Pd).
- Catalytic Testing : Evaluate derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) or ethylene oligomerization .
Table 3: Derivative Design Parameters
| Modification Site | Functional Group | Expected Effect |
|---|---|---|
| Pyridine C-4 | -NO₂ | Increased electrophilicity |
| Benzyl ring | -OMe | Enhanced π-backbonding |
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Precautionary Measures : Assume persistence/bioaccumulation potential due to aromatic structure.
- Degradation Studies : Conduct photolysis/hydrolysis experiments (e.g., OECD 111) to assess stability.
- Model Organisms : Test acute toxicity in Daphnia magna or algae as preliminary ecotoxicological screens .
Methodological Considerations
Q. What experimental design principles apply when using this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
